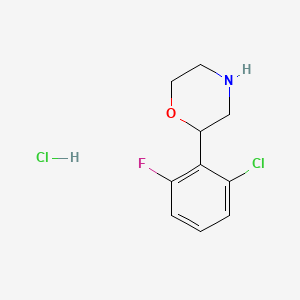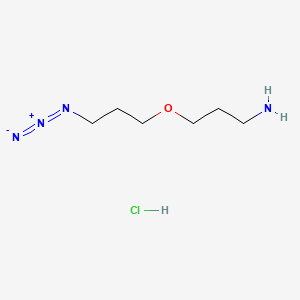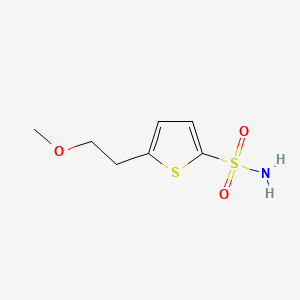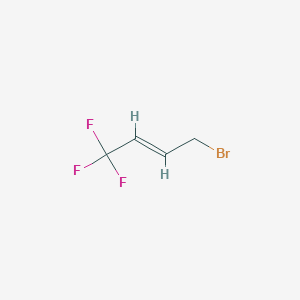![molecular formula C14H19NO2Si B13472564 3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile](/img/structure/B13472564.png)
3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzonitrile ring with a formyl group at the 5-position. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation also enhances efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃ in acidic or neutral conditions.
Reduction: NaBH₄, LiAlH₄ in aprotic solvents like THF or ether.
Substitution: TBAF in THF at room temperature.
Major Products
Oxidation: 3-[(Tert-butyldimethylsilyl)oxy]-5-carboxybenzonitrile.
Reduction: 3-[(Tert-butyldimethylsilyl)oxy]-5-hydroxybenzonitrile.
Substitution: 3-hydroxy-5-formylbenzonitrile (after deprotection).
Scientific Research Applications
3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether. The TBDMS group provides steric hindrance, preventing unwanted side reactions and allowing for selective deprotection under mild conditions. The molecular targets and pathways involved depend on the specific application and the functional groups present in the substrate .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Tert-butyldimethylsilyl)oxy]propionaldehyde
- (Tert-butyldimethylsilyloxy)acetaldehyde
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
3-[(Tert-butyldimethylsilyl)oxy]-5-formylbenzonitrile is unique due to its combination of a formyl group and a TBDMS-protected hydroxyl group on a benzonitrile ring. This structure allows for selective reactions at the formyl group while maintaining the protection of the hydroxyl group, making it highly valuable in complex organic syntheses .
Properties
Molecular Formula |
C14H19NO2Si |
|---|---|
Molecular Weight |
261.39 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-5-formylbenzonitrile |
InChI |
InChI=1S/C14H19NO2Si/c1-14(2,3)18(4,5)17-13-7-11(9-15)6-12(8-13)10-16/h6-8,10H,1-5H3 |
InChI Key |
FYRJCXHMTDDKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13472487.png)

![Tert-butyl1-(aminomethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylatehydrochloride](/img/structure/B13472499.png)

![1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B13472515.png)



![2-Ethyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B13472533.png)
![N'-{bicyclo[1.1.1]pentan-1-yl}-N-hydroxyoctanediamide](/img/structure/B13472534.png)



